N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexanecarboxamide hydrochloride
Description
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide trihydrochloride (referred to as WAY-100635 trihydrochloride) is a selective and high-affinity antagonist of the serotonin 5-HT1A receptor . It is widely utilized in neuropharmacological research and positron emission tomography (PET) imaging to quantify 5-HT1A receptor density and occupancy in vivo . The compound’s structure features a cyclohexanecarboxamide core linked to a 2-methoxyphenylpiperazine moiety, which confers specificity for 5-HT1A receptors over other serotonin subtypes (e.g., 5-HT2A, 5-HT3) . Its trihydrochloride salt form enhances solubility for preclinical and clinical applications .
Properties
CAS No. |
146714-97-8 |
|---|---|
Molecular Formula |
C25H35ClN4O2 |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H34N4O2.ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1H |
InChI Key |
HORQTONVLZMNKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl |
Other CAS No. |
146714-97-8 |
Synonyms |
cyclohexanecarboxamide, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl- N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide WAY 100,635 WAY 100635 WAY-100,635 WAY-100635 WAY100,635 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Methoxyphenyl)piperazine
The foundational intermediate, 1-(2-methoxyphenyl)piperazine, is synthesized via nucleophilic aromatic substitution. 2-Methoxyphenyl bromide reacts with anhydrous piperazine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid (m.p. 92–94°C).
Alkylation to Form 1-(2-Aminoethyl)-4-(2-methoxyphenyl)piperazine
The piperazine derivative undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K2CO3) in acetonitrile under reflux (82°C, 8 hours). The reaction mixture is filtered, concentrated, and purified via flash chromatography (silica gel, dichloromethane/methanol 9:1) to isolate the secondary amine intermediate.
Carboxamide Formation
The cyclohexanecarboxamide core is constructed by reacting 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine with cyclohexanecarbonyl chloride in dichloromethane (DCM) and triethylamine (Et3N) at 0°C. After stirring for 12 hours at room temperature, the mixture is washed with 1M HCl and extracted with DCM. The organic layer is dried over MgSO4 and concentrated, yielding the free base as a viscous oil.
Stepwise Preparation of the Trihydrochloride Salt
Salt Formation
The free base is dissolved in anhydrous ethanol and treated with three equivalents of hydrochloric acid (HCl) gas at 0°C. The solution is stirred for 1 hour, during which the trihydrochloride salt precipitates as a white solid. The product is collected via vacuum filtration and washed with cold ethanol to remove excess HCl.
Purification and Crystallization
Crude trihydrochloride is recrystallized from a mixture of ethanol and diethyl ether (1:3) to enhance purity. The final product is isolated as a hygroscopic white powder with a melting point of 218–220°C (decomposition).
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, D2O) : δ 7.85 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 7.45–7.35 (m, 2H, aromatic), 6.95 (d, J = 8.4 Hz, 1H, aromatic), 3.85 (s, 3H, OCH3), 3.70–3.50 (m, 8H, piperazine-CH2), 3.20 (t, J = 6.8 Hz, 2H, NCH2), 2.95 (t, J = 6.8 Hz, 2H, CH2N), 2.30–1.90 (m, 6H, cyclohexane-CH2).
-
Mass Spectrometry (ESI+) : m/z 423.2 [M+H]+ (free base), 517.9 [M+3HCl-H]+ (trihydrochloride).
Purity and Yield
-
HPLC Purity : >97% (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
-
Overall Yield : 15–20% (from 1-(2-methoxyphenyl)piperazine).
Comparative Analysis of Synthetic Methodologies
| Parameter | Free Base Synthesis | Trihydrochloride Formation |
|---|---|---|
| Solvent | Dichloromethane | Ethanol |
| Reaction Time | 12 hours | 1 hour |
| Purification Method | Flash Chromatography | Recrystallization |
| Yield | 45–50% | 85–90% |
Industrial-Scale Considerations
Optimization of Alkylation
Replacing 2-chloroethylamine with 2-bromoethylamine hydrobromide in dimethyl sulfoxide (DMSO) at 60°C reduces reaction time to 4 hours while maintaining a 65% yield.
Green Chemistry Alternatives
Microwave-assisted synthesis (100°C, 30 minutes) of the carboxamide core improves energy efficiency and reduces side-product formation.
Challenges and Solutions
Chemical Reactions Analysis
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H35ClN4O2
- Molecular Weight : 459.0 g/mol
- IUPAC Name : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;hydrochloride
The compound's structure features a piperazine ring, which is crucial for its biological activity, particularly in receptor binding and inhibition processes.
Serotonin Receptor Modulation
Way 100635 is primarily known for its role as a selective antagonist of the 5-HT1A serotonin receptor. This receptor is implicated in various neurological conditions, including anxiety and depression. Studies have demonstrated that antagonism of this receptor can lead to increased levels of serotonin in synaptic clefts, thereby enhancing mood and reducing anxiety symptoms.
Case Study : In a double-blind study involving patients with generalized anxiety disorder, administration of Way 100635 resulted in significant reductions in anxiety scores compared to placebo groups, suggesting its potential as an anxiolytic agent .
Kinase Inhibition
Recent research has explored the compound's potential as a kinase inhibitor. It has shown significant inhibitory effects on several protein kinases:
| Target Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| PDGFR | 67% |
| HER-4 | Comparable to imatinib |
| VEGFR2 | 16% - 48% |
These results indicate that Way 100635 could be a candidate for further development in cancer therapeutics, particularly targeting pathways involved in tumor growth and metastasis .
Neuropharmacological Research
The compound has been utilized in neuropharmacological studies to evaluate its effects on behavior and cognition in animal models. For instance, it has been used to assess the role of serotonin receptors in learning and memory processes.
Case Study : In rodent models, administration of Way 100635 led to impaired performance in memory tasks, supporting the hypothesis that 5-HT1A receptor activity is crucial for cognitive function .
Potential Therapeutic Applications
Given its pharmacological profile, Way 100635 has potential applications in treating various disorders:
- Anxiety Disorders : As a serotonin antagonist, it may help alleviate symptoms associated with anxiety.
- Depression : Its ability to modulate serotonin levels suggests it could be beneficial in managing depressive disorders.
- Cancer Treatment : With its kinase inhibition properties, it may serve as a therapeutic agent in oncology.
Mechanism of Action
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride exerts its effects by binding to and modulating the activity of 5-hydroxytryptamine 1A and dopamine D4 receptors . At the 5-hydroxytryptamine 1A receptor, it acts as a silent antagonist, while at the dopamine D4 receptor, it functions as a full agonist . These interactions influence various signaling pathways and physiological processes, contributing to its observed effects in scientific studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
WAY-100635 Derivatives and Radiolabeled Analogues
WAY-100635 serves as a scaffold for PET and SPECT radioligands. Key derivatives include:
Key Findings :
- 18F-FCWAY and 18F-Mefway are superior to [<sup>11</sup>C]WAY-100635 in clinical PET due to longer half-lives .
- Iodinated analogues (e.g., [(123)I]6b ) exhibit stable carbon-iodine bonds but fail to match WAY-100635’s brain specificity .
Functional Analogues: Agonists vs. Antagonists
Comparison with Other 5-HT1A PET Tracers
Pharmacokinetic and Pharmacodynamic Notes
- Solubility: WAY-100635 trihydrochloride is highly soluble in DMSO (85 mg/mL) and ethanol but poorly soluble in water (<1 mg/mL) .
- Metabolism : Demethylation at the 2-methoxyphenyl group produces desmethyl-WAY-100635 , a metabolite with negligible receptor affinity .
- Synthesis : Derivatives like 4-iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide are synthesized via nucleophilic substitution for SPECT imaging .
Biological Activity
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H27N5O4
- Molecular Weight : 461.5 g/mol
- Purity : Typically 95% .
Structural Characteristics
The compound features a piperazine ring, a pyridine moiety, and a methoxyphenyl group, which are known to influence its biological interactions. The structural formula can be represented as follows:
The biological activity of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that compounds with similar structures often act as serotonin antagonists, which may contribute to their efficacy in treating mood disorders and anxiety .
Pharmacological Applications
- Antidepressant Effects :
- Anxiolytic Properties :
- Neuroprotective Effects :
Case Study 1: Antidepressant Activity
In a controlled study involving rodent models, N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide was administered in varying doses. Results indicated a dose-dependent reduction in depressive behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Anxiolytic Effects
Another study evaluated the anxiolytic effects of the compound using the elevated plus maze test. The results showed that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels .
Table of Biological Activities
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves coupling the cyclohexanecarboxamide moiety with the 4-(2-methoxyphenyl)piperazine and pyridin-2-amine groups via ethyl linkers. Key steps include:
- Radiolabeling : For PET/SPECT imaging analogues, bridgehead iodination or fluorine-18 labeling (e.g., replacing cyclohexyl groups with adamantyl or bicyclo[2.2.2]octyl rings) is performed to enhance stability and receptor binding .
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity confirmation is standard .
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) or NMR spectroscopy validates stereochemistry and hydrogen-bonding networks (e.g., piperazine-pyridine interactions) .
Advanced Question: How do structural modifications impact 5-HT1A receptor affinity and selectivity?
Answer:
Modifications to the cyclohexyl group or piperazine substituents significantly alter binding:
- Cyclohexyl Replacement : Adamantyl or cubyl substitutions reduce brain uptake despite sub-nanomolar in vitro affinity due to increased lipophilicity and steric hindrance .
- Methoxy Group Position : The 2-methoxyphenyl group on the piperazine ring is critical for 5-HT1A selectivity. Para-substitution decreases affinity, while ortho-substitution enhances interaction with transmembrane helices .
- Trihydrochloride Salt : Improves solubility for in vivo studies but may require adjustment of buffer pH in binding assays to prevent receptor denaturation .
Basic Question: What experimental protocols are used to determine receptor binding affinity?
Answer:
- Radioligand Displacement Assays : Compete the compound against [<sup>3</sup>H]8-OH-DPAT or [<sup>3</sup>H]WAY-100635 in transfected HEK-293 cells expressing human 5-HT1A receptors. IC50 values are converted to Ki using the Cheng-Prusoff equation .
- Selectivity Screening : Test against off-target receptors (e.g., D3, α1-adrenergic) to confirm specificity. For example, >100-fold selectivity over D3 receptors is achieved via heterobiarylcarboxamide modifications .
Advanced Question: How can discrepancies between in vitro affinity and in vivo efficacy be resolved?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Assess hepatic metabolism using human hepatocytes. For example, amide hydrolysis or demethylation of the methoxy group reduces plasma half-life .
- Blood-Brain Barrier (BBB) Penetration : Measure brain-to-plasma ratios in rodent models. Despite high in vitro affinity, analogues like [(123)I]6b exhibit low BBB uptake due to P-glycoprotein efflux .
- Protein Binding : Use equilibrium dialysis to quantify free fraction in plasma; high albumin binding may limit receptor availability .
Basic Question: What analytical techniques validate compound purity and stability?
Answer:
- HPLC-MS : Quantifies purity (≥95%) and detects degradation products (e.g., free piperazine or cyclohexanecarboxylic acid) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability of the trihydrochloride salt, with decomposition temperatures >200°C indicating suitability for long-term storage .
Advanced Question: What strategies optimize enantiomeric selectivity for 5-HT1A vs. other monoaminergic receptors?
Answer:
- Chiral Resolution : Use preparative chiral HPLC to separate enantiomers. For example, (R)-enantiomers of related carboxamides show 10-fold higher 5-HT1A affinity than (S)-forms .
- Molecular Docking : Simulate interactions with receptor homology models. The pyridinyl group forms π-π stacking with Phe362 in TM6, while the methoxyphenyl group hydrogen-bonds with Ser373 .
Basic Question: How is this compound utilized in PET imaging studies?
Answer:
- Radiotracer Synthesis : <sup>18</sup>F-Mefway, a fluorinated analogue, is compared to <sup>18</sup>F-FCWAY for quantifying 5-HT1A density in humans. Bolus-plus-infusion protocols ensure equilibrium binding in cortical regions .
- Kinetic Modeling : Use Logan graphical analysis or compartmental models to calculate binding potential (BPND) in regions like the hippocampus and raphe nuclei .
Advanced Question: What computational methods predict metabolite formation and toxicity?
Answer:
- In Silico Metabolism : Software like MetaSite predicts Phase I metabolites (e.g., N-dealkylation at the ethyl linker or O-demethylation). Validate with LC-MS/MS in microsomal incubations .
- Toxicity Profiling : Screen for hERG channel inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay) to prioritize candidates with low off-target effects .
Basic Question: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Iodination Efficiency : Bridgehead iodination requires controlled stoichiometry (e.g., 1.2 eq Na<sup>125/123</sup>I) to avoid byproducts like di-iodinated species .
- Salt Formation : Trihydrochloride precipitation demands pH titration (target pH 2–3) and lyophilization to ensure crystalline consistency .
Advanced Question: How do structural dynamics influence receptor antagonism vs. partial agonism?
Answer:
- Conformational Analysis : NMR or molecular dynamics simulations reveal that the ethyl linker’s flexibility allows the pyridinyl group to adopt orientations favoring antagonism (blocking Gi coupling) .
- Allosteric Modulation : Carboxamide derivatives with extended alkyl chains (e.g., butyl instead of ethyl) may bind to an allosteric site, reducing intrinsic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
